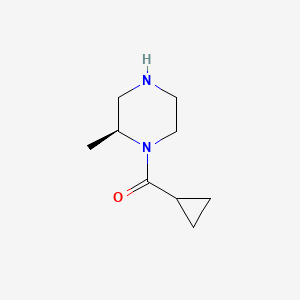
(S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can then be deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of automated parallel solid-phase synthesis and photocatalytic synthesis methods has been reported to enhance the efficiency and yield of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated derivatives with a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to inhibit the activity of enzymes such as cyclooxygenase (COX) and epidermal growth factor receptor (EGFR). This inhibition leads to the suppression of inflammatory responses and the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial and antipsychotic activities.
Methyl piperazine derivatives: Known for their anticancer properties and EGFR inhibitory activity.
Uniqueness
(S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone is unique due to its specific cyclopropyl and piperazine moieties, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
cyclopropyl-[(2S)-2-methylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C9H16N2O/c1-7-6-10-4-5-11(7)9(12)8-2-3-8/h7-8,10H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
HIQXIRQXQGOPIO-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C(=O)C2CC2 |
Canonical SMILES |
CC1CNCCN1C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















